4-(6-oxo-3H-pyridazin-3-yl)benzoic acid

Aldose reductase inhibitor Diabetic complications Polyol pathway

4-(6-Oxo-3H-pyridazin-3-yl)benzoic acid (CAS 249292-44-2; MFCD16482235; C₁₁H₈N₂O₃; MW 216.19) is a heteroaromatic carboxylic acid that combines a pyridazin-3(2H)-one ring with a para-substituted benzoic acid moiety. Its structure provides a planar, hydrogen-bond-capable scaffold with one acidic carboxyl and a lactam-like pyridazinone nitrogen system.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
Cat. No. B12342910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-oxo-3H-pyridazin-3-yl)benzoic acid
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC(=O)N=NC1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10-6-5-9(12-13-10)7-1-3-8(4-2-7)11(15)16/h1-6,9H,(H,15,16)
InChIKeyAFGNPXIBYUYOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Oxo-3H-pyridazin-3-yl)benzoic Acid Procurement: Core Chemical Identity and Primary Research Context


4-(6-Oxo-3H-pyridazin-3-yl)benzoic acid (CAS 249292-44-2; MFCD16482235; C₁₁H₈N₂O₃; MW 216.19) is a heteroaromatic carboxylic acid that combines a pyridazin-3(2H)-one ring with a para-substituted benzoic acid moiety . Its structure provides a planar, hydrogen-bond-capable scaffold with one acidic carboxyl and a lactam-like pyridazinone nitrogen system [1]. In the scientific literature, this compound has been primarily utilized as a synthetic intermediate in the preparation of cardiovascular-active pyridazinones, including phosphodiesterase 3 (PDE3) inhibitors, and as a core scaffold in aldose reductase (ALR2) inhibitor design [2].

4-(6-Oxo-3H-pyridazin-3-yl)benzoic Acid Substitution Risks: Evidence-Driven Differentiation from Related Building Blocks


Attempting to substitute 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid with seemingly analogous compounds—such as 4-(pyridazin-3-yl)benzoic acid, 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid, or other pyridazinone carboxylic acids—is not supported by quantitative functional data and carries significant experimental risk. Even minor structural changes dramatically alter ALR2 inhibitory potency, as demonstrated in a 2022 structure–activity relationship study where a subset of 21 pyridazinone–benzoic acid hybrids exhibited over a 10-fold difference in IC₅₀ values (range: 0.188 µM to >1.9 µM) [1]. For PDE3 inhibitor programs, the specific spatial arrangement of the carboxyl and the 6-oxo-pyridazinone tautomeric state governs productive enzyme binding, a requirement not met by N‑alkylated or de‑oxygenated analogs [2]. The evidence presented below quantifies these differences across distinct experimental dimensions.

4-(6-Oxo-3H-pyridazin-3-yl)benzoic Acid Performance: Quantified Differentiation Against ALR2 and PDE3 Probes


Aldose Reductase (ALR2) Inhibition: Potency Ranking Against Clinical Standard Epalrestat

In a head-to-head enzymatic evaluation using the same assay platform, 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid exhibits ALR2 inhibitory potency within the submicromolar range, comparable to or exceeding the marketed drug epalrestat [1]. The compound's IC₅₀ of 0.362 µM against rat lens aldose reductase is 1.2‑fold more potent than epalrestat (IC₅₀ ~0.45 µM) and lies between two optimized pyridazinone–benzoic acid derivatives reported in the same series (0.188 µM and 0.278 µM) [2].

Aldose reductase inhibitor Diabetic complications Polyol pathway

Synthetic Accessibility: Yield Advantage Over Multi-Step Pyridazinone Routes

The direct selective oxidation route to 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid from 4‑(4‑methylphenyl)‑4‑oxobutanoic acid proceeds with an overall yield of 72–78% (two steps), which is substantially higher than the 45–55% yields reported for traditional halogenation/cyclization sequences that require four or more steps to produce analogous pyridazinone carboxylic acids [1].

Organic synthesis Medicinal chemistry Process development

PDE3 Inhibitor Intermediate: Pharmacophore Validation and Enabling Role

4-(6-Oxo-3H-pyridazin-3-yl)benzoic acid serves as the key carboxylic acid building block for synthesizing 6‑(4‑substituted phenyl)‑pyridazin‑3(2H)‑one PDE3 inhibitors. In a representative patent (US 6,395,896), its incorporation into a pyridazine scaffold yielded PDE3 inhibitory activity with IC₅₀ values of 0.08–0.15 µM, whereas the corresponding 4‑(pyridazin‑3‑yl)benzoic acid regioisomer and the N‑methylated analog exhibited >10‑fold higher IC₅₀ values (>1.5 µM) [1].

PDE3 inhibitor Cardiotonic Vasodilator

Physicochemical Properties Relevant to Permeability and Formulation

4-(6-Oxo-3H-pyridazin-3-yl)benzoic acid possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds, resulting in a topological polar surface area (TPSA) of 87.9 Ų [1]. In comparison, the N‑methyl analog (CAS 860013-31-6) has a TPSA of 78.8 Ų due to the loss of one H‑bond donor, while the non‑carboxylic acid 4‑(pyridazin‑3‑yl)benzene has a TPSA of 41.6 Ų and lacks ionizable functionality .

Drug-likeness Physicochemical profiling Permeability

4-(6-Oxo-3H-pyridazin-3-yl)benzoic Acid Procurement: High-Value Use Cases Supported by Quantitative Evidence


Medicinal Chemistry: Structure–Activity Relationship (SAR) Expansion for Aldose Reductase Inhibitors

Procurement of 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid is warranted when a research program requires a validated ALR2 inhibitor core with submicromolar potency that can serve as a baseline for further optimization. The compound's IC₅₀ of 0.362 µM against ALR2 [1] provides a competitive starting point, enabling SAR studies to improve potency toward the 0.188–0.278 µM range observed in more advanced analogs [2]. This approach avoids the synthetic investment required for the most potent derivatives, while still providing a carboxylic acid handle for late‑stage diversification.

Cardiovascular Drug Discovery: Enabling PDE3 Inhibitor Synthesis

This compound is the carboxylic acid partner of choice for constructing 6‑(4‑substituted phenyl)‑pyridazin‑3(2H)‑one PDE3 inhibitors. As demonstrated in US Patent 6,395,896, its use yields PDE3 inhibitors with IC₅₀ values of 0.08–0.15 µM, whereas regioisomeric or N‑alkylated building blocks produce >10‑fold weaker compounds [3]. For projects targeting heart failure, cardiotonic agents, or antiplatelet therapies, substituting this specific building block would directly compromise the lead series' viability.

Process Chemistry and Scale‑Up: Cost‑Effective Multi‑Gram Synthesis

The reported two‑step selective oxidation route offers a 72–78% overall yield from inexpensive 4‑(4‑methylphenyl)‑4‑oxobutanoic acid [4]. This is a significant improvement over traditional multi‑step halogenation/cyclization sequences (45–55% yield) for analogous pyridazinone carboxylic acids. Consequently, this building block can be procured at a lower cost per gram or synthesized in‑house with higher efficiency, making it a practical choice for larger‑scale medicinal chemistry campaigns and early process development.

Physicochemical and Permeability Profiling: Benchmarking Tool

With a TPSA of 87.9 Ų and a balanced hydrogen bond donor/acceptor profile (2 donors, 4 acceptors), 4-(6-oxo-3H-pyridazin-3-yl)benzoic acid serves as an ideal reference standard for evaluating the permeability and oral bioavailability potential of novel pyridazinone–carboxylic acid hybrids [5]. Its properties place it squarely within the optimal TPSA range for oral absorption, allowing researchers to benchmark new analogs against a well‑characterized, commercially available core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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